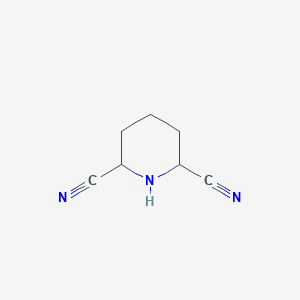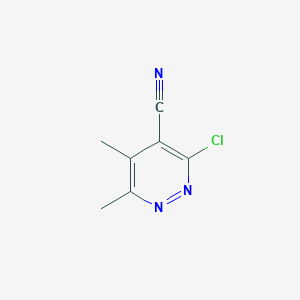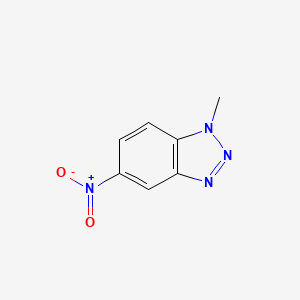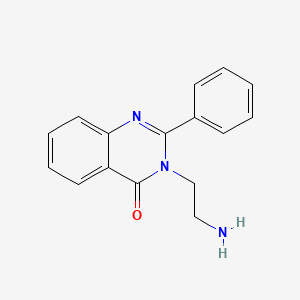![molecular formula C12H9N3 B1296489 3-フェニル-1,2,3-トリアゾロ[1,5-a]ピリジン CAS No. 832-81-5](/img/structure/B1296489.png)
3-フェニル-1,2,3-トリアゾロ[1,5-a]ピリジン
説明
3-Phenyl-1,2,3-triazolo(1,5-a)pyridine is a type of triazolopyridine . Triazolopyridines are nitrogenous heterocyclic compounds that are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of [1,2,3]triazolo[1,5-a]pyridines can be achieved through various methods. One approach involves the Bower procedure, which synthesizes triazolopyridines from an oxidation of the hydrazone of a pyridine-2-aldehyde or ketone . Another method involves a base-promoted tandem S_NAr/Boulton-Katritzky rearrangement of 2-fluoropyridines with 1,2,4-oxadiazol-3-amines or 3-aminoisoxazoles .Chemical Reactions Analysis
Triazolopyridines can undergo various chemical reactions. For instance, some 1,2,3-triazoles can undergo spontaneous electrocyclic ring opening to form isomeric α-diazoimines . This property allows triazoles to be used as precursors of diazo compounds and corresponding metal carbenoids .科学的研究の応用
創薬
3-フェニル-1,2,3-トリアゾロ[1,5-a]ピリジンのユニークな構造は、創薬における貴重なスキャフォールドとなっています。そのアミド結合との類似性により、多くの薬物によく見られるE型またはZ型アミド結合を模倣することができます。この化合物は、高い化学的安定性と水素結合能を有するため、生物学的標的と効果的に相互作用することができます .
有機合成
有機化学において、この化合物は汎用性の高い中間体として役立ちます。その芳香族性と強い双極子モーメントにより、さまざまな化学反応が促進され、複雑な有機分子の合成における重要な成分となっています .
作用機序
Target of Action
3-Phenyl-1,2,3-triazolo(1,5-a)pyridine is a nitrogen-containing heterocycle . It has been used as a precursor of tautomeric 2-(diazomethyl)pyridines Similar compounds have been found to inhibit cdk2, a protein kinase involved in cell cycle regulation .
Mode of Action
It is known that some 1,2,3-triazoles can undergo spontaneous electrocyclic ring opening to form isomeric α-diazoimines . This property allows triazoles to be used as precursors of diazo compounds and corresponding metal carbenoids .
Biochemical Pathways
The transformation of 1,2,3-triazoles into diazo compounds and metal carbenes suggests that they may be involved in various types of nitrogen-containing heterocycles .
Result of Action
Similar compounds have shown significant inhibitory activity against cdk2/cyclin a2 .
Action Environment
It has been demonstrated that similar compounds are thermally stable with decomposition temperatures in the range of 454-476 °c .
生化学分析
Biochemical Properties
3-Phenyl-1,2,3-triazolo(1,5-a)pyridine plays a crucial role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with metal carbenes, which are important intermediates in many catalytic processes . Additionally, 3-Phenyl-1,2,3-triazolo(1,5-a)pyridine can act as a precursor to diazo compounds, which are valuable in the synthesis of various nitrogen-containing heterocycles . These interactions highlight the compound’s versatility and potential in biochemical applications.
Cellular Effects
The effects of 3-Phenyl-1,2,3-triazolo(1,5-a)pyridine on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has demonstrated cytotoxic activity against various cancer cell lines, including colon, breast, and lung carcinoma cells . This cytotoxicity is likely due to the compound’s ability to interfere with critical cellular processes, leading to cell death. Furthermore, 3-Phenyl-1,2,3-triazolo(1,5-a)pyridine has shown selective cytotoxicity under different conditions, indicating its potential as a targeted therapeutic agent .
Molecular Mechanism
At the molecular level, 3-Phenyl-1,2,3-triazolo(1,5-a)pyridine exerts its effects through several mechanisms. One key mechanism involves the binding interactions with biomolecules, such as enzymes and receptors. This compound can inhibit or activate specific enzymes, thereby modulating biochemical pathways . Additionally, 3-Phenyl-1,2,3-triazolo(1,5-a)pyridine can induce changes in gene expression, further influencing cellular function and behavior . These molecular interactions underscore the compound’s potential as a versatile tool in biochemical research and drug development.
Temporal Effects in Laboratory Settings
The temporal effects of 3-Phenyl-1,2,3-triazolo(1,5-a)pyridine in laboratory settings are an important consideration for its application. Studies have shown that this compound is relatively stable under standard laboratory conditions, maintaining its activity over extended periods . It is also subject to degradation over time, which can impact its long-term efficacy. In vitro and in vivo studies have demonstrated that 3-Phenyl-1,2,3-triazolo(1,5-a)pyridine can have lasting effects on cellular function, with some changes persisting even after the compound has been metabolized .
Dosage Effects in Animal Models
The effects of 3-Phenyl-1,2,3-triazolo(1,5-a)pyridine vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as reducing tumor growth in cancer models . At higher doses, it can exhibit toxic or adverse effects, including damage to healthy tissues and organs . These dosage-dependent effects highlight the importance of careful dose optimization in therapeutic applications to maximize efficacy while minimizing toxicity.
Metabolic Pathways
3-Phenyl-1,2,3-triazolo(1,5-a)pyridine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, the compound can be metabolized into diazo compounds, which are further processed by enzymes to produce a range of biologically active molecules . These metabolic interactions are critical for understanding the compound’s overall impact on cellular and organismal physiology.
Transport and Distribution
The transport and distribution of 3-Phenyl-1,2,3-triazolo(1,5-a)pyridine within cells and tissues are key factors in its biological activity. This compound is known to interact with specific transporters and binding proteins, which facilitate its movement across cellular membranes and its accumulation in target tissues . These interactions can influence the compound’s localization and efficacy, as well as its potential side effects.
Subcellular Localization
The subcellular localization of 3-Phenyl-1,2,3-triazolo(1,5-a)pyridine is an important aspect of its function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and influence gene expression, or to the mitochondria, where it can affect cellular metabolism . Understanding these localization patterns is crucial for elucidating the compound’s mechanisms of action and optimizing its therapeutic potential.
特性
IUPAC Name |
3-phenyltriazolo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-2-6-10(7-3-1)12-11-8-4-5-9-15(11)14-13-12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNTOUGGARXCZSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CN3N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80324635 | |
| Record name | 3-Phenyl[1,2,3]triazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80324635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832-81-5 | |
| Record name | 832-81-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407329 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Phenyl[1,2,3]triazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80324635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


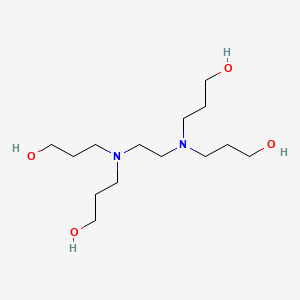

![[((2S)-2-{[(benzyloxy)carbonyl]amino}pentanoyl)amino]acetic acid](/img/structure/B1296410.png)
